molecular formula C17H15N3O3 B2887851 6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 1235078-93-9

6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B2887851
CAS RN: 1235078-93-9
M. Wt: 309.325
InChI Key: ZLMYDWYXMLHPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.

Scientific Research Applications

Antibacterial Applications

Quinoline derivatives, such as fluoroquinolones, have been synthesized and evaluated for their potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds often act by inhibiting bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial DNA replication and cell division (Domagala et al., 1988).

Antifungal and Antimicrobial Applications

Some synthesized quinoline and pyridine derivatives have shown promising antifungal and antimicrobial activities. For instance, novel fluoroquinolone derivatives have been synthesized and shown to exhibit significant antimicrobial activities, including antifungal effects against Candida albicans and Cryptococcus neoformans (Srinivasan et al., 2010).

Antitubercular Applications

Research has also explored the potential of quinoline derivatives as antitubercular agents. Novel compounds have been designed, synthesized, and evaluated in vivo against Mycobacterium tuberculosis, showing activity comparable to that of existing treatments like sparfloxacin (Shindikar & Viswanathan, 2005).

Anticoagulant Activity

Quinoline derivatives have been investigated for their potential anticoagulant activity through inhibition of blood coagulation factors. Some synthesized compounds exhibited inhibitory activity against blood coagulation factors Xa and XIa, indicating their potential in developing new anticoagulant therapies (Potapov et al., 2021).

Antiallergy Agents

Additionally, quinoline derivatives have been developed as antiallergy agents, showing significant activity in rat PCA assays. These compounds, with specific structural modifications, have demonstrated activity levels exceeding those of traditional treatments like disodium cromoglycate (Althuis et al., 1980).

properties

IUPAC Name

6-oxo-N-(2-quinolin-8-yloxyethyl)-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15-7-6-13(11-20-15)17(22)19-9-10-23-14-5-1-3-12-4-2-8-18-16(12)14/h1-8,11H,9-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMYDWYXMLHPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=CNC(=O)C=C3)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-(2-quinolin-8-yloxyethyl)-1H-pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.